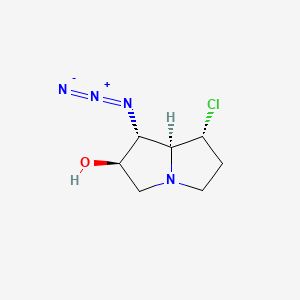
2-(4-Fluorophenyl)cyclopropanecarbaldehyde
概要
説明
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a chemical compound with the molecular formula C10H9FO . It has a molecular weight of 164.18 g/mol . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 2-(4-Fluorophenyl)cyclopropanecarbaldehyde is1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-(4-Fluorophenyl)cyclopropanecarbaldehyde is a liquid at room temperature . The compound should be stored at a temperature of 4°C .科学的研究の応用
Organocatalytic Applications
A study by Li, Li, and Wang (2009) describes the use of cyclopropanecarbaldehydes, including 2-(4-Fluorophenyl)cyclopropanecarbaldehyde, in organocatalysis. They demonstrated a regioselective nucleophilic ring opening of cyclopropanecarbaldehydes with benzenethiols, catalyzed by proline. This process is significant for synthesizing 2,3-dihydrobenzo[b]thiepine-4-carbaldehydes, which are valuable in pharmaceutical research (Liangxi Li et al., 2009).
Synthesis of Thiazolidin-4-one Derivatives
El Nezhawy et al. (2009) utilized 4-Fluorobenzaldehyde for the preparation of thiazolidin-4-one derivatives, a chemical process relevant to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. These derivatives exhibit promising antioxidant activity, highlighting the potential of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in developing antioxidant agents (Ahmed O. H. El Nezhawy et al., 2009).
Chelation-Controlled Nucleophilic Addition
Kazuta et al. (2004) investigated the stereoselective addition reactions of carbon nucleophiles to cis-substituted cyclopropanecarbaldehydes, relevant to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. Their findings on chelation-controlled pathways and stereoselectivity have implications for synthesis processes in organic chemistry (Yuji Kazuta et al., 2004).
In Vitro Cytotoxicity Studies
Saswati et al. (2015) explored the in vitro cytotoxicity of copper(I/II) complexes with thiosemicarbazones derived from aldehydes like 4-(p-fluorophenyl)thiosemicarbazone of salicylaldehyde. Their research underscores the relevance of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in developing compounds with potential anticancer properties (Saswati et al., 2015).
Photolysis Studies
Overwater and Cerfontain (2010) conducted photolysis studies on cyclopropanecarbaldehyde, which is closely related to 2-(4-Fluorophenyl)cyclopropanecarbaldehyde. Their work on the photolysis process in the presence of cis-butene adds to the understanding of the photochemical behavior of such compounds (J. Overwater & H. Cerfontain, 2010).
Synthesis of Novel Pyrazoles
Thangarasu, Manikandan, and Thamaraiselvi (2019) synthesized pyrazole derivatives using precursors like 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl) pyrimidine-5-carbohydrazides. Their work indicates the potential of 2-(4-Fluorophenyl)cyclopropanecarbaldehyde in synthesizing new drugs with antioxidant, anti-breast cancer, and anti-inflammatory properties (P. Thangarasu et al., 2019).
Safety And Hazards
特性
IUPAC Name |
2-(4-fluorophenyl)cyclopropane-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYCJDWIXBZFRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)cyclopropanecarbaldehyde | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


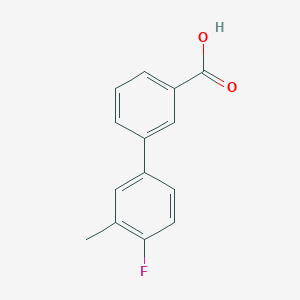
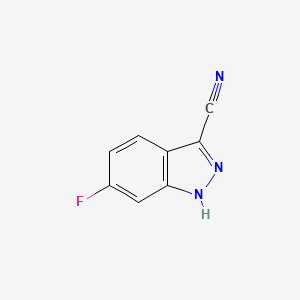
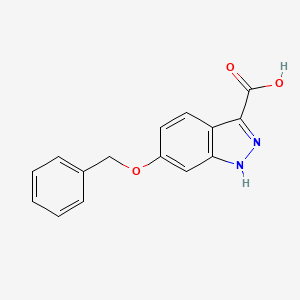
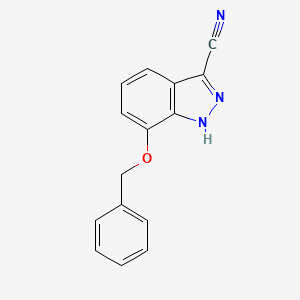
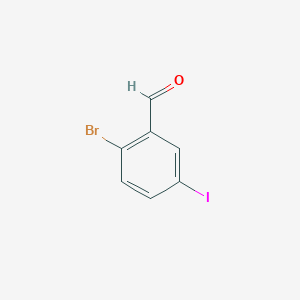
![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)
![9-Benzyl-6,9-diazaspiro[4.5]decane](/img/structure/B1440549.png)
![[5-Bromo-2-(4-methylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B1440550.png)
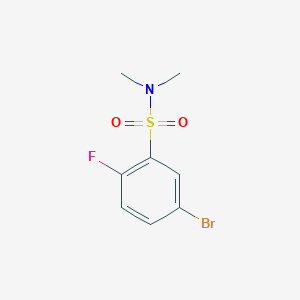
![tert-butyl N-[(1-aminocyclopentyl)methyl]carbamate](/img/structure/B1440555.png)
